REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([C:16]([O:18]C)=[O:17])=[N:11][C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[Li].O>O1CCOCC1.O>[CH2:1]([O:8][C:9]1[C:10]([C:16]([OH:18])=[O:17])=[N:11][C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Br)C(=O)OC
|
Name
|
LiOH.H2O
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Br)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: PERCENTYIELD | 97.9% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |